molecular formula C8H13ClN2O B14795263 (R)-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride

(R)-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride

Cat. No.: B14795263
M. Wt: 188.65 g/mol
InChI Key: CJMXESJTAJGWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride is a chemical compound with a pyridine ring substituted with a methoxy group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxypyridine.

    Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a series of reactions, including alkylation and amination.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of ®-1-(3-Hydroxypyridin-2-yl)ethanamine.

    Reduction: Formation of ®-1-(3-Methoxypiperidin-2-yl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable for various applications, including the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy group and ethanamine side chain play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a pyridine ring but have a pyrimidine moiety instead of an ethanamine side chain.

    N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine: This compound has a pyrazole ring and a pyridine ring, differing in the substitution pattern.

Uniqueness

®-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both a methoxy group and an ethanamine side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)8-7(11-2)4-3-5-10-8;/h3-6H,9H2,1-2H3;1H

InChI Key

CJMXESJTAJGWMX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.